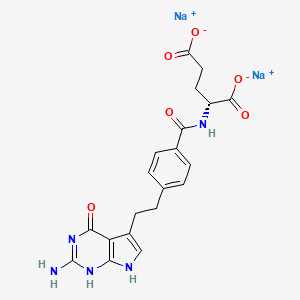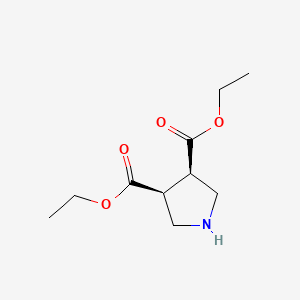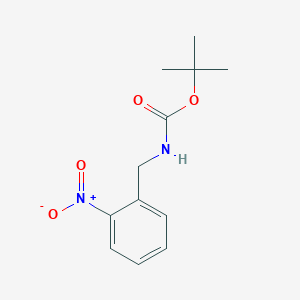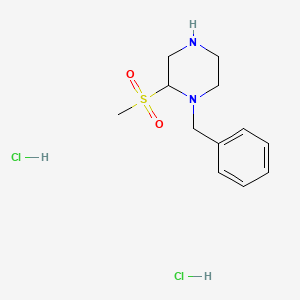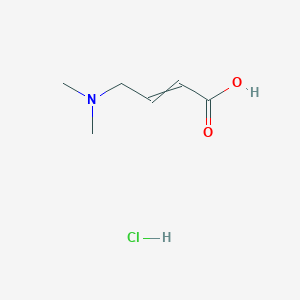
CID 2726824
Übersicht
Beschreibung
CID 2726824 is a useful research compound. Its molecular formula is C14H11F3N2OS and its molecular weight is 312.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) for Protein Function Control : CID is used to study biological processes with precision. It has been instrumental in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Methodological Challenges in Child and Adolescent Development Research : In developmental research, CID helps in understanding the causal mechanisms behind developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms are developed for inducible gene regulation and gene editing, offering a molecular toolbox for gene regulation in human cells and mice (Ma et al., 2023).
Collision-Induced Dissociation (CID) in Mass Spectrometry : CID is crucial in mass spectrometry for studying the energetics and kinetics of peptides, applicable in areas like environmental, food, and medicinal chemistry (Ivanova & Spiteller, 2017).
The CID Process in Public Health Research : CID facilitates the collection of public health risk-related behaviors and values, aiding in the development of interventions and programs (Tashima, Crain, O'reilly, & Elifson, 1996).
CID in Water Use Efficiency and Productivity in Agriculture : CID is used as a criterion for improving water use efficiency and productivity in crops like barley (Anyia et al., 2007).
CID Techniques in Cell Biology : CID is applied to solve problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
CID in Computing with Infinite Data : CID refers to a research project that studies computing with infinite objects, aiming to generate efficient and verified software in engineering applications (Spreen, 2017).
CID in Photocaged-Photocleavable Chemical Dimerizers : CID is used in protein dimerization, allowing control over protein-protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Wirkmechanismus
Target of Action
CID 2726824, also known as 2-[4-(trifluoromethyl)phenyl]-1H,4H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one , is a complex compound with a unique structure The primary targets of this compound are currently unknown
Mode of Action
These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the temperature. Specific details about how these factors influence the action of this compound are currently unknown .
Biochemische Analyse
Biochemical Properties
CID 2726824 is known to be a potent inhibitor of tankyrase 1 (TNKS) and tankyrase 2 (TNKS2) . It interacts with these enzymes, leading to an increase in the protein levels of the axin-GSK3β complex . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the degradation of β-catenin in SW480 cells . This impact on cell signaling pathways, gene expression, and cellular metabolism underscores the importance of this compound in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting TNKS activity, this compound increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on the stability and degradation of β-catenin
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQSVMIPOVQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B7890284.png)
